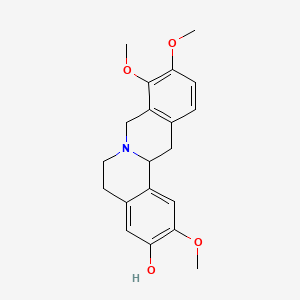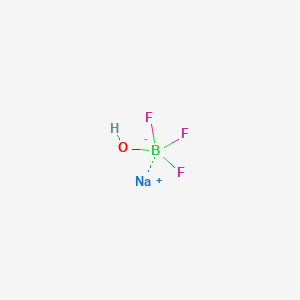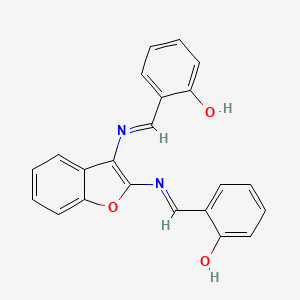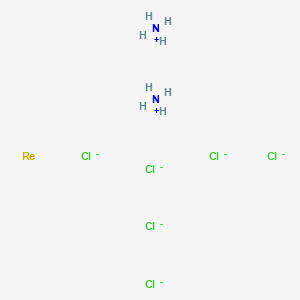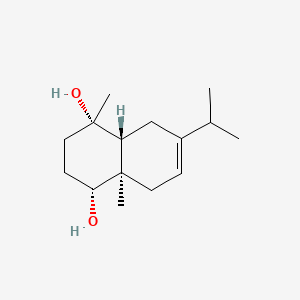
lead(2+) 2,4-dinitroresorcinolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead(2+) 2,4-dinitroresorcinolate is a chemical compound with the molecular formula C₁₄H₈N₄O₁₆Pb. It is a lead salt of 2,4-dinitroresorcinol, a polynitrophenol derivative. This compound is known for its applications in various scientific and industrial fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lead(2+) 2,4-dinitroresorcinolate can be synthesized through the dinitrosation of resorcinol followed by the alkaline oxidation of 2,4-dinitrosoresorcinol . The process involves the following steps:
Dinitrosation of Resorcinol: Resorcinol is treated with a nitrating agent to introduce nitro groups at the 2 and 4 positions.
Alkaline Oxidation: The resulting 2,4-dinitrosoresorcinol is then oxidized under alkaline conditions to form 2,4-dinitroresorcinol.
Formation of Lead Salt: The 2,4-dinitroresorcinol is reacted with a lead salt, such as lead acetate or lead nitrate, to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and oxidation processes, followed by the precipitation of the lead salt. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Lead(2+) 2,4-dinitroresorcinolate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Further nitrated or oxidized derivatives.
Reduction: Amino derivatives of resorcinol.
Substitution: Various substituted resorcinol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Lead(2+) 2,4-dinitroresorcinolate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals and as a diagnostic agent.
Industry: Utilized in the production of explosives and as a component in pyrotechnic compositions
Mecanismo De Acción
The mechanism of action of lead(2+) 2,4-dinitroresorcinolate involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The lead ion can also interact with proteins and nucleic acids, potentially disrupting their function.
Comparación Con Compuestos Similares
Lead(2+) 2,4-dinitroresorcinolate can be compared with other lead salts of polynitrophenols, such as:
Lead mononitroresorcinol: Used in fuse heads and has lower sensitivity compared to 2,4-dinitroresorcinolate.
Lead trinitroresorcinol: Used in detonators and has higher sensitivity due to the additional nitro group.
The uniqueness of this compound lies in its specific balance of sensitivity and stability, making it suitable for various applications where controlled reactivity is required.
Propiedades
Número CAS |
13406-89-8 |
|---|---|
Fórmula molecular |
C6H4N2O6Pb |
Peso molecular |
407 g/mol |
Nombre IUPAC |
2,6-dinitrocyclohexa-3,5-diene-1,3-diolate;lead(2+) |
InChI |
InChI=1S/C6H5N2O6.Pb/c9-4-2-1-3(7(11)12)6(10)5(4)8(13)14;/h1-2,5-6,9H;/q-1;+2/p-1 |
Clave InChI |
ZDNLBGAMXYZGLZ-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C(C(C(=C1)[N+](=O)[O-])[O-])[N+](=O)[O-])[O-].[Pb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


